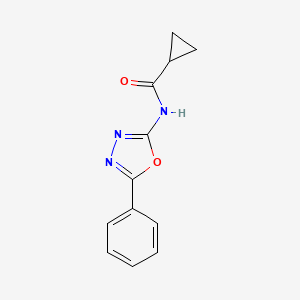

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropancarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

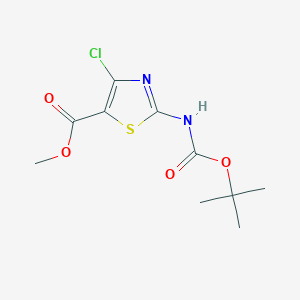

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a compound that contains an oxadiazole ring and a cyclopropane ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The cyclopropane ring is a three-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and cyclopropane rings likely contribute significantly to the compound’s overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .

Wissenschaftliche Forschungsanwendungen

- Antitumoraktivität: Forscher haben POXD-Derivate auf ihre potenziellen Antitumoreffekte untersucht . Diese Verbindungen zeigen vielversprechende Aktivität gegen Krebszellen, was sie zu interessanten Kandidaten für die Arzneimittelentwicklung macht.

- Entzündungshemmende und analgetische Eigenschaften: POXD-Derivate haben entzündungshemmende und analgetische Wirkungen gezeigt . Diese Eigenschaften könnten für die Schmerzbehandlung und Entzündungsstörungen genutzt werden.

- Lumineszenzeigenschaften: Konjugierte makrozyklische Anordnungen, die den 1,3,4-Oxadiazol-Kern enthalten, zeigen interessante Elektronentransfer- oder Lumineszenzeigenschaften . Diese Materialien finden Anwendung in Laserfarbstoffen, Szintillatoren und organischen Leuchtdioden.

- Wärmebeständige Polymere und Korrosionsschutzmittel: POXD-basierte Verbindungen werden in der Materialwissenschaft zur Herstellung von wärmebeständigen Polymeren und Korrosionsschutzmitteln verwendet . Ihre Stabilität und ihre einzigartige Struktur machen sie in diesen Anwendungen wertvoll.

- Herbizide und Insektizide: Oxadiazole, einschließlich POXD-Derivate, werden in der Landwirtschaft als Herbizide und Insektizide eingesetzt . Sie tragen zum Schutz von Nutzpflanzen bei, indem sie Schädlinge und unerwünschte Vegetation kontrollieren.

- Pflanzenschutz gegen Bakterien, Viren und Pilze: POXD-basierte Verbindungen dienen als Pflanzenschutzmittel und bekämpfen bakterielle, virale und Pilzinfektionen . Ihr Einsatz trägt zu einer nachhaltigen Landwirtschaft bei.

- Iridiumkomplexe: POXD-basierte Iridiumkomplexe wurden auf ihre photophysikalischen Eigenschaften untersucht . Diese Komplexe zeigen je nach ihren cyclometallierten Liganden unterschiedliche Leistungsmerkmale.

- Mikrowellengestützte Synthese: Forscher haben mikrowellengestützte Methoden zur Synthese von POXD-Derivaten eingesetzt . Diese effizienten Protokolle ermöglichen die Herstellung einer Vielzahl von Verbindungen.

- Strukturbestimmung: Techniken wie NMR-Spektroskopie und Röntgenbeugung wurden zur Aufklärung der Struktur von POXD-Derivaten verwendet . Diese Studien bestätigen die Aromatizität des 1,3,4-Oxadiazolrings.

- Antibakterielle und antivirale Wirkungen: Während Antitumoreigenschaften gut untersucht sind, können POXD-Derivate auch antibakterielle und antivirale Wirkungen zeigen . Weitere Untersuchungen in diesem Bereich sind gerechtfertigt.

Medizinische Chemie und Arzneimittelentwicklung

Materialwissenschaft und Optoelektronik

Landwirtschaft und Schädlingsbekämpfung

Photophysik und Koordinationschemie

Synthetische Chemie und Strukturaufklärung

Biologische Aktivität über Krebs hinaus

Zusammenfassend lässt sich sagen, dass POXD in verschiedenen Bereichen, von der Medizin bis zur Materialwissenschaft, vielversprechend ist. Seine einzigartige Struktur und seine vielseitigen Eigenschaften machen es zu einem faszinierenden Gegenstand wissenschaftlicher Untersuchungen. Forscher untersuchen weiterhin seine potenziellen Anwendungen, und weitere Studien werden zusätzliche Facetten dieser faszinierenden Verbindung enthüllen. 🌟

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various targets, such as iridium (iii) complexes , which could potentially be a target for this compound as well.

Mode of Action

Similar compounds have been found to show significant performance differences when interacting with different cyclometalated ligands . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Similar compounds have been found to affect the wnt signaling pathway , which could potentially be a pathway affected by this compound.

Pharmacokinetics

Similar compounds have been found to exhibit favorable charge transport properties , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to show a blue-shift in emission spectra , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. For instance, the solvent used can affect the properties of similar compounds . Therefore, it is plausible that environmental factors such as temperature, pH, and the presence of other chemicals could influence the action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHRGMBCLFOZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)